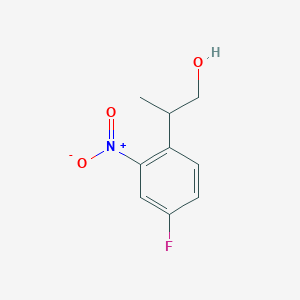

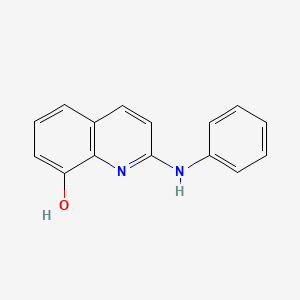

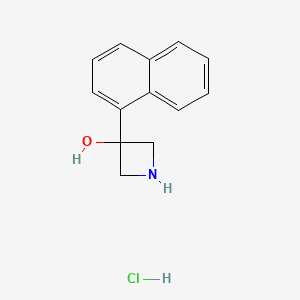

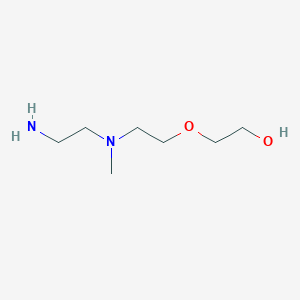

![molecular formula C20H16N4O3 B2992653 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 2034552-21-9](/img/structure/B2992653.png)

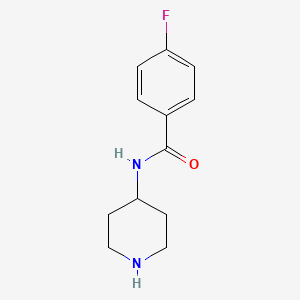

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H16N4O3 and its molecular weight is 360.373. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

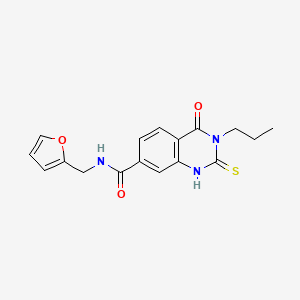

Design and Synthesis of Anticonvulsant Agents

The design and synthesis of novel compounds, such as "(5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives," highlight the potential application of the compound in developing new anticonvulsant agents. These derivatives, including those with isoxazole and pyrrolidinyl groups, have been evaluated for their anticonvulsant activities, demonstrating significant potential with some compounds exhibiting potent activity and higher protective indexes than reference drugs like phenytoin. This suggests that modifications incorporating oxadiazol, pyrrolidin, and isoxazole moieties could be explored for novel anticonvulsant therapies (Malik & Khan, 2014).

Antimicrobial Activity

The synthesis of compounds bearing the isoxazole and pyrrolidin motifs, similar to our compound of interest, has been explored for antimicrobial applications. Studies on related structures have shown that such compounds can exhibit significant antimicrobial activities, suggesting the utility of our compound in the development of new antimicrobial agents. The structure-activity relationship (SAR) studies of these molecules could provide valuable insights into designing more effective antimicrobial compounds (Kumar et al., 2012).

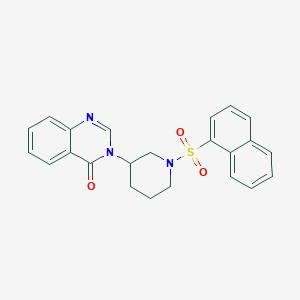

Structural Analysis and Crystallography

Research involving the structural analysis and crystallography of molecules similar to "(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone" underlines the significance of such compounds in understanding the molecular basis of their activity. Crystallographic studies, such as those on boric acid ester intermediates with benzene rings, provide insights into the conformational preferences and stability of these molecules, which is crucial for designing compounds with desired biological activities (Huang et al., 2021).

Bioactivation Pathways

Exploring the bioactivation pathways of related compounds, such as those involving isoxazole ring opening, offers valuable information on the metabolic stability and potential toxicological profiles of these molecules. Understanding these pathways is essential for predicting the in vivo behavior of new compounds and for the design of molecules with improved pharmacokinetic properties (Yu et al., 2011).

Mécanisme D'action

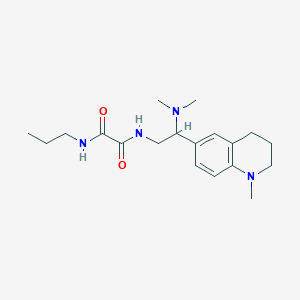

Target of Action

The primary target of this compound is the G-protein bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

This compound acts as a non-steroidal agonist of GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound influences multiple metabolic pathways. GPBAR1 is involved in the systemic regulation of these pathways, exerting its functions through its interaction with nuclear hormone receptors and cell membrane receptors . For instance, GPBAR1 activation in intestinal enteroendocrine L cells stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The activation of GPBAR1 by this compound leads to several molecular and cellular effects. It lowers blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Propriétés

IUPAC Name |

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3/c25-20(24-9-8-15(11-24)19-21-12-26-23-19)14-6-7-17-16(10-14)18(27-22-17)13-4-2-1-3-5-13/h1-7,10,12,15H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZURAYEYKOMQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2992570.png)

![4-({1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2992574.png)

![2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2992580.png)

![4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2992583.png)